5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group attached to both the phenyl and pyridine rings, as well as a carboxamide group
Preparation Methods
The synthesis of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves metal-catalyzed reactions. One common synthetic route includes the use of transition metals such as iron, nickel, or ruthenium as catalysts . The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may employ similar catalytic processes but on a larger scale, ensuring higher yields and purity of the compound.
Chemical Reactions Analysis
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, it shows promise as a candidate for the development of new therapeutic agents, particularly in the treatment of depression and other mood disorders . Industrial applications include its use in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine . This modulation occurs through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters, thereby increasing their levels in the central nervous system .
Comparison with Similar Compounds
Similar compounds to 5-methoxy-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide include other methoxy-substituted pyridine and phenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-methoxy-N-(2-methoxyphenyl)-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-19-12-6-4-3-5-9(12)16-14(18)10-7-11(17)13(20-2)8-15-10/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
JMZRSMLGUHKQEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.